Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, an ester group at position 5, and a 2-amino-5-pyridyl moiety at position 2. This structure combines aromatic, hydrogen-bonding (amino group), and electron-withdrawing (ester) functionalities, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H13N3O2S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
ethyl 2-(6-aminopyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-12(16)10-7(2)15-11(18-10)8-4-5-9(13)14-6-8/h4-6H,3H2,1-2H3,(H2,13,14) |
InChI Key |
CWRUODFZSADKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CN=C(C=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Key Preparation Methods
Acid-Mediated Cyclization of Dichloroacrylic Acid Derivatives
US7932386B2 describes a route involving 2,3-dichloroacrylic acid derivatives. The synthesis begins with alkaline hydrolysis of mucochloric acid to form dichloroacrylic acid, which is converted to its acyl chloride. This intermediate reacts with substituted anilines in the presence of sodium methoxide, followed by cyclization with thiourea in acidic media (HCl/acetic acid). The final product is obtained after recrystallization.
While this method is effective for producing thiazole derivatives, its applicability to ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate requires substitution of the aniline component with 2-amino-5-pyridyl groups. Yields for analogous compounds range from 75–85% .
Critical Evaluation of Methodologies
-
Yield and Purity : The chloroacetoacetate-thiourea method outperforms others with a 98% yield, attributed to the inert ethanol/ethyl acetate solvent reducing side reactions.
-
Scalability : Bromination-cyclization requires careful handling of NBS, which may pose storage challenges. In contrast, the chloroacetoacetate route uses stable, commercially available reagents.
-
Functional Group Compatibility : Acid-mediated cyclization is sensitive to the electronic nature of substituents; electron-deficient pyridyl groups may necessitate longer reaction times.
Recommendations for Industrial Application
For large-scale synthesis, the chloroacetoacetate-thiourea method is recommended due to its high yield and operational simplicity. Critical parameters for optimization include:
-
Solvent Ratio : Maintain ethyl acetate concentration at 20–25% to balance solubility and reaction kinetics.
-
Temperature Control : Gradual heating to 65°C prevents decomposition of thiourea.
-
pH Adjustment : Precise pH control (9–10) ensures complete precipitation while avoiding product degradation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of Ethyl 2-(2-nitro-5-pyridyl)-4-methylthiazole-5-carboxylate.
Reduction: Reformation of this compound.
Substitution: Formation of Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxamide.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of thiazole compounds, including ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate, exhibit promising anticancer properties. These compounds are believed to inhibit specific proteins involved in cancer cell proliferation. For instance, a related thiazole derivative was shown to inhibit HSET (KIFC1), a motor protein implicated in the survival of centrosome-amplified cancer cells, leading to multipolar mitotic spindle formation and cell death .
Antimicrobial Properties
Thiazole derivatives have also been evaluated for their antimicrobial activity. This compound has been tested against various bacterial strains, showing significant inhibitory effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Synthetic Modifications and Derivatives
Structure-Activity Relationship Studies
The modification of this compound can lead to enhanced biological activity. Research has focused on altering substituents on the pyridine and thiazole rings to optimize potency and selectivity against target proteins. For example, synthetic modifications have yielded compounds with improved solubility and bioavailability, which are crucial for therapeutic efficacy .
Case Study: Inhibitors of Microtubule Dynamics
A study highlighted the development of a series of thiazole-based inhibitors that target microtubule dynamics in cancer cells. These inhibitors were designed based on the structural framework of this compound and demonstrated nanomolar potency against HSET while maintaining selectivity against other kinesins .
Biological Assays and Experimental Findings
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The compound's ability to induce apoptosis in these cells makes it a candidate for further development into therapeutic agents .
Safety and Toxicology Assessments
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Ongoing research aims to establish a comprehensive understanding of its pharmacokinetics and long-term effects in vivo.
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogs primarily in the substituents on the thiazole ring. Key analogs include:
Key Structural Differences :
- Amino-Pyridyl vs. Phenyl Derivatives: The 2-amino-5-pyridyl group introduces hydrogen-bonding capability and basicity, unlike phenyl or substituted phenyl groups (e.g., hydroxyl, chloro), which are neutral or weakly acidic .
- Electron-Donating vs. Withdrawing Groups: The amino group in the target compound may enhance nucleophilicity at the pyridine ring, whereas electron-withdrawing groups (e.g., Cl, CN) in analogs increase electrophilicity .
Physicochemical Properties
- Solubility: The amino-pyridyl group in the target compound increases water solubility compared to hydrophobic substituents like 4-chlorophenyl or isobutoxy groups .
- Crystallinity: Analogs such as ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate exhibit well-defined crystal structures with intermolecular hydrogen bonds (C–H⋯O) . The target compound’s amino group may promote stronger hydrogen bonding, affecting crystal packing and melting point.
Biological Activity
Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate, a compound belonging to the thiazole family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Pyridine Group : A six-membered aromatic ring contributing to its biological activity.
- Carboxylate Ester : This functional group enhances solubility and bioavailability.
Research indicates that this compound may exert its biological effects through various mechanisms:
-
Modulation of Receptor Activity : this compound has been shown to interact with several receptors, including:
- GABA Receptors : Influencing neurotransmission and potentially exhibiting anxiolytic effects.
- Adrenergic Receptors : Modulating cardiovascular responses and metabolic processes.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic benefits in conditions like diabetes and hypertension.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, reducing oxidative stress in cells and tissues.
Antidiabetic Effects
This compound has demonstrated potential in improving insulin sensitivity and managing hyperglycemia in animal models. A study reported significant reductions in blood glucose levels in diabetic rats treated with thiazole derivatives, indicating a promising role in diabetes management .
Anticancer Activity
Recent investigations have highlighted the compound's cytotoxic effects against various cancer cell lines. In vitro studies revealed that it significantly reduced cell viability in human liver carcinoma (HepG2) cells, suggesting potential as an anticancer agent . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Notable Research Findings
- Insulin Sensitivity Improvement : In a controlled study, diabetic rats exhibited enhanced insulin sensitivity after administration of thiazole derivatives, including this compound .
- Cytotoxicity Studies : The compound showed significant cytotoxic effects on cancer cell lines with a notable reduction in viability rates below 20% for treated cells compared to controls .
- Neuroprotective Mechanisms : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in neurodegenerative therapies .
Q & A
Q. What are the established synthetic routes for Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation or multicomponent reactions. For example:
- Cyclocondensation : React ethyl acetoacetate with a pyridyl-substituted thiourea derivative under reflux in ethanol. Use catalysts like DMF-DMA to enhance reactivity (common in pyrazole-thiazole hybrid syntheses) .
- Biginelli-like reactions : Optimize stoichiometry and temperature (e.g., 70–80°C) to improve yields. Monitor intermediates via TLC and purify using ethanol-chloroform recrystallization (yields ~80–85%) . Critical parameters include pH control (e.g., NaOH for deprotonation) and solvent selection (polar aprotic solvents for better solubility) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals for the pyridyl NH₂ (δ 6.5–7.0 ppm), thiazole protons (δ 7.5–8.5 ppm), and ester carbonyl (δ 165–170 ppm in 13C) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch ~1700 cm⁻¹, NH₂ bend ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure Solution : Employ SHELXT/SHELXD for phase determination via direct methods. Refine with SHELXL, applying riding models for H-atoms and anisotropic displacement for heavy atoms (C, N, S) .
- Validation : Analyze dihedral angles (e.g., pyridyl-thiazole planarity) and hydrogen-bonding networks (C–H⋯O/N) using PLATON . Example: A related thiazole-pyrazole derivative showed planar rings (deviation <0.005 Å) and a-axis molecular chains via C–H⋯O bonds .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) and biological activity?
Methodological Answer:
- 3D-QSAR (CoMFA/CoMSIA) : Align derivatives using the target compound as a template. Calculate steric/electrostatic fields and cross-validate (q² > 0.5) to predict antimicrobial/antiviral activity .
- Biological Assays : Test against bacterial (e.g., E. coli, S. aureus) and fungal (C. albicans) strains via serial dilution (MIC values). Include positive controls (e.g., ciprofloxacin) and account for solvent effects (DMSO <1% v/v) .
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., viral envelope proteins) .
Q. How can researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., hydrolysis of the ester group under basic conditions) .
- Crystallographic Validation : Compare experimental XRD bond lengths with theoretical values (e.g., C–S: 1.74–1.78 Å) to confirm structural assignments .
- Reaction Optimization : Vary catalysts (e.g., switch from HCl to H₂SO₄) or solvents (DMF vs. THF) to suppress side reactions (e.g., oxidation of the pyridyl amino group) .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., ester hydrolysis to carboxylic acid) .
- Thermal Analysis : Perform TGA/DSC to determine melting points (e.g., 411–413 K) and decomposition thresholds .
- Light Sensitivity : Use UV-Vis spectroscopy to track absorbance changes (λmax ~270 nm) under ICH Q1B light exposure guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
